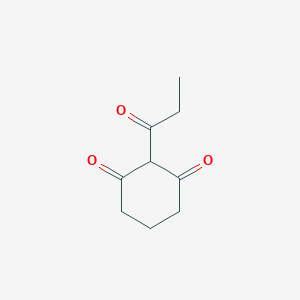

2-Propanoylcyclohexane-1,3-dione

Description

Propriétés

IUPAC Name |

2-propanoylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-6(10)9-7(11)4-3-5-8(9)12/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLHCJHTXAHANV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448337 | |

| Record name | 2-propanoylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104775-30-6 | |

| Record name | 2-Propanoylcyclohexane-1,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104775306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-propanoylcyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PROPANOYLCYCLOHEXANE-1,3-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY8ZLE22RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de la 2-Propionylcyclohexane-1,3-dione implique généralement la réaction de la cyclohexane-1,3-dione avec le chlorure de propionyle en présence d’une base telle que la pyridine. La réaction est réalisée sous reflux pour assurer la conversion complète des matières premières en produit souhaité .

Méthodes de production industrielle : Dans un contexte industriel, la production de la 2-Propionylcyclohexane-1,3-dione peut être mise à l’échelle en utilisant des réacteurs à écoulement continu. Cette méthode permet un meilleur contrôle des conditions de réaction, conduisant à des rendements plus élevés et à une pureté accrue du produit final. L’utilisation de catalyseurs et de paramètres de réaction optimisés améliore encore l’efficacité du processus .

Analyse Des Réactions Chimiques

Types de réactions : La 2-Propionylcyclohexane-1,3-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes céto en groupes hydroxyle, formant des diols.

Substitution : Le groupe propionyle peut être substitué par d’autres groupes acyles dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs couramment utilisés.

Substitution : Les chlorures d’acyle et les anhydrides sont utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Acides carboxyliques.

Réduction : Diols.

Substitution : Divers dérivés acylés.

Applications De Recherche Scientifique

Herbicidal Activity

Overview:

Recent studies have highlighted the herbicidal potential of 2-propanoylcyclohexane-1,3-dione derivatives. These compounds act as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for the biosynthesis of carotenoids and tocopherols in plants.

Key Findings:

- A study demonstrated that certain derivatives exhibited significant inhibitory activity against HPPD, with some compounds showing IC50 values lower than those of commercial herbicides like sulcotrione .

- The optimal side chain length for effective inhibition was found to be between 9 to 11 carbons, indicating a structure-activity relationship that can guide future synthesis .

Data Table: Herbicidal Activity of Selected Derivatives

| Compound | IC50 (μM) | Comparison Herbicide | IC50 (μM) |

|---|---|---|---|

| This compound derivative A | 0.18 ± 0.02 | Sulcotrione | 0.25 ± 0.02 |

| This compound derivative B | 0.20 ± 0.01 | Leptospermone | 0.30 ± 0.03 |

Synthetic Organic Chemistry

Overview:

The compound serves as a versatile intermediate in the synthesis of various organic molecules, particularly in constructing heterocycles and other complex structures.

Case Studies:

- Regioselective Synthesis: Research has shown that using this compound in reactions with hydrazines leads to the formation of tetrahydroindazolones with high regioselectivity. This method has been optimized to yield specific regioisomers efficiently .

- Condensation Reactions: The compound has been utilized in condensation reactions to produce a variety of substituted cyclohexanediones and related structures, demonstrating its utility in building chemical libraries for biological evaluation .

Data Table: Synthesis Outcomes Using this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Condensation with Hydrazine | Tetrahydroindazolone A | 85 |

| Condensation with Aldehyde | Substituted Cyclohexanedione B | 75 |

Biological Evaluations

Overview:

The biological activity of derivatives derived from this compound has been explored extensively, revealing potential applications in medicinal chemistry.

Findings:

- Compounds synthesized from this precursor have shown promising results in inhibiting certain cancer cell lines and may serve as leads for drug development .

- The structural features imparted by the cyclohexanedione moiety are critical for biological activity, indicating a need for further exploration into their mechanisms of action .

Mécanisme D'action

Le mécanisme d’action de la 2-Propionylcyclohexane-1,3-dione implique l’inhibition d’enzymes spécifiques, telles que la p-hydroxyphénylpyruvate dioxygénases (HPPD). Cette enzyme est cruciale pour la biosynthèse de la plastoquinone, un cofacteur essentiel de la photosynthèse. En inhibant la HPPD, le composé perturbe les voies métaboliques dans les plantes, ce qui entraîne leur mort .

Composés similaires :

Sulcotrione : 2-[2-chloro-4-(méthylsulfonyl)benzoyl]-1,3-cyclohexanedione.

Mesotrione : 2-[4-(méthylsulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione.

Tembotrione : 2-{2-chloro-4-mésyl-3-[(2,2,2-trifluoroéthoxy)méthyl]benzoyl}cyclohexane-1,3-dione.

Unicité : La 2-Propionylcyclohexane-1,3-dione est unique en raison de son groupe propionyle spécifique, qui confère des propriétés chimiques et une réactivité distinctes par rapport aux autres dérivés de la cyclohexane-1,3-dione. Cette unicité en fait un composé précieux pour diverses applications en recherche scientifique et dans l’industrie .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Cyclohexane-1,3-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a detailed comparison of 2-Propanoylcyclohexane-1,3-dione with structurally related compounds:

Structural and Functional Group Comparisons

Toxicity and Environmental Impact

- Dimedone : Low acute aquatic toxicity (LC₅₀ = 11,500 mg/L in fish) but lacks degradability studies .

- Piperazine-2,3-diones: No ecotoxicity data reported, though their enhanced lipophilicity may raise environmental persistence concerns .

Key Research Findings and Gaps

Structural Flexibility: The propanoyl and bicycloheptenyl groups in this compound may enhance target binding compared to simpler analogs like dimedone, but this requires validation .

Activity Gaps: Unlike indane-1,3-diones (anticoagulant) or piperazine-2,3-diones (anthelmintic), this compound’s biological roles remain unexplored .

Synthetic Optimization : and highlight bromophenyl-substituted cyclohexane-1,3-diones as potent leads, suggesting that electron-withdrawing groups could enhance reactivity .

Activité Biologique

2-Propanoylcyclohexane-1,3-dione, a member of the cyclohexane-1,3-dione family, has garnered attention for its biological activity, particularly in herbicidal applications. This compound is structurally related to various natural products and synthetic derivatives that exhibit significant biological properties. The focus of this article is to explore the biological activity of this compound through synthesis, inhibition studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.24 g/mol. Its structure features a cyclohexane ring substituted with a propanoyl group and two keto groups at the 1 and 3 positions. This unique arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 196.24 g/mol |

| LogP | 1.54 |

| PSA | 51.21 Ų |

Herbicidal Activity

Recent studies have highlighted the herbicidal potential of this compound derivatives against p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and carotenoids in plants. The inhibition of HPPD is a well-established mechanism for herbicides.

- Inhibition Studies : The most potent derivative tested showed an value of , which was slightly more effective than the commercial herbicide sulcotrione () . This suggests that modifications to the cyclohexane backbone can enhance herbicidal efficacy.

Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to understand the influence of structural features on biological activity. Key findings include:

- Optimal Side Chain Length : Compounds with an alkyl side chain of 11 carbons were identified as optimal for HPPD inhibition.

- Functional Group Impact : The presence of additional functional groups (e.g., double bonds or hydroxyl groups) beyond the essential structural features tends to decrease inhibitory activity .

Case Study 1: Synthesis and Testing

A series of derivatives were synthesized from natural products such as Peperomia. These derivatives were subjected to HPPD inhibition assays to evaluate their effectiveness as potential herbicides. The results indicated that structural variations significantly influenced their inhibitory potency.

Case Study 2: QSAR Modeling

A comprehensive QSAR model was developed based on the biological data collected from various derivatives. The model successfully predicted the activity of new compounds based on their structural characteristics, demonstrating a correlation between hydrophobic interactions and inhibitory efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.